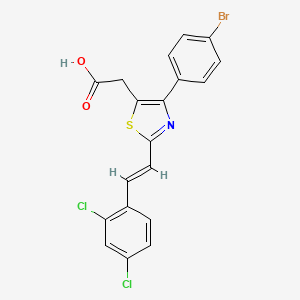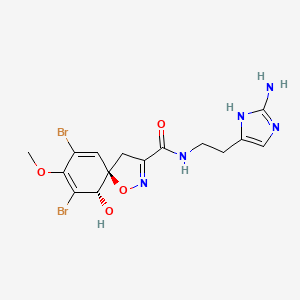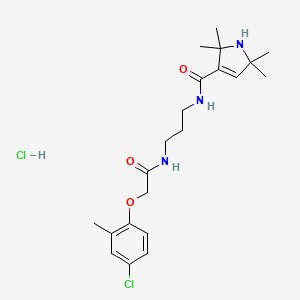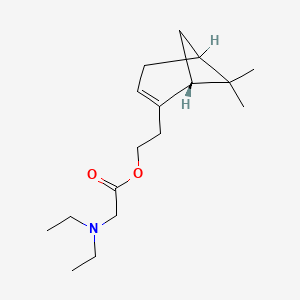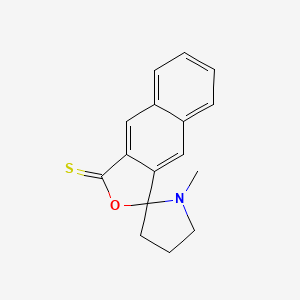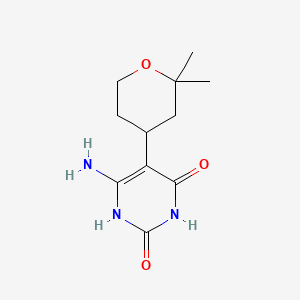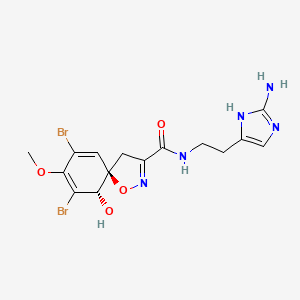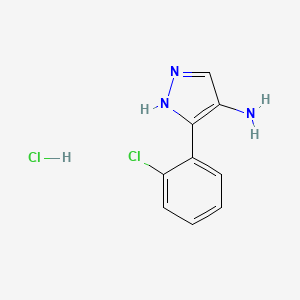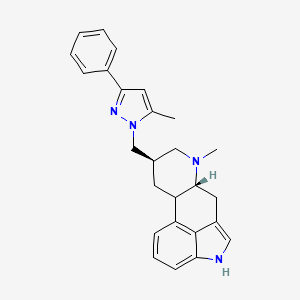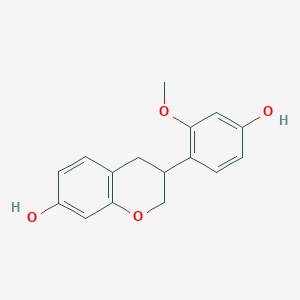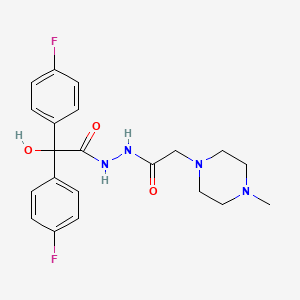
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a piperazine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-fluorophenyl)hydroxyacetyl)hydrazide can be compared with other similar compounds, such as:
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-chlorophenyl)hydroxyacetyl)hydrazide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
1-Piperazineacetic acid, 4-methyl-, 2-(bis(4-bromophenyl)hydroxyacetyl)hydrazide: This compound contains bromine atoms instead of fluorine atoms. The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its chemical properties and biological activity.
特性
CAS番号 |
128156-88-7 |
|---|---|
分子式 |
C21H24F2N4O3 |
分子量 |
418.4 g/mol |
IUPAC名 |
2,2-bis(4-fluorophenyl)-2-hydroxy-N'-[2-(4-methylpiperazin-1-yl)acetyl]acetohydrazide |
InChI |
InChI=1S/C21H24F2N4O3/c1-26-10-12-27(13-11-26)14-19(28)24-25-20(29)21(30,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-9,30H,10-14H2,1H3,(H,24,28)(H,25,29) |
InChIキー |
AIYYQMPYLNMORD-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC(=O)NNC(=O)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


